4-(Methylsulfonyl)pyridine

Nucleophilic Aromatic Substitution Synthetic Methodology Reaction Kinetics

Accelerate SNAr-based heterocycle synthesis with 4-(Methylsulfonyl)pyridine. Its methylsulfonyl leaving group delivers ~90× faster nucleophilic displacement than 4-chloropyridine, enabling milder conditions and higher purity ortho/para-substituted products. • 90× rate enhancement reduces process time and energy costs • Predictable regioselectivity minimizes purification, improving yield • Validated in GPR119 agonist libraries (EC50 25-75 nM) • Reliable supply for med chem & agrochemical R&D

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 17075-15-9
Cat. No. B172244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)pyridine
CAS17075-15-9
Synonyms4-(Methylsulfonyl)pyridine
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=NC=C1
InChIInChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3
InChIKeyQVHPIEJTHBPITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylsulfonyl)pyridine: Physicochemical and Reactivity Profile


4-(Methylsulfonyl)pyridine (CAS 17075-15-9) is a heteroaromatic building block characterized by a pyridine ring substituted at the 4-position with a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group . This substitution pattern confers a distinct reactivity profile: the sulfonyl group deactivates the ring toward electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions . The compound possesses a molecular weight of 157.19 g/mol and a calculated density of 1.263 g/cm³ . Its solubility in non-polar organic solvents and limited aqueous solubility (insoluble in water) are key considerations for synthetic and formulation workflows .

Electronics

Strongly electron-withdrawing 4-SO₂CH₃ group deactivates ring for electrophilic attack.

Supports SNAr pathway selection
Solubility

Soluble in non-polar organic solvents; limited aqueous solubility.

Non-aqueous synthetic workflow fit
Reactivity

Pyridine ring activated for nucleophilic aromatic substitution (SNAr) at C2 and C6.

Mild condition reactivity reported

Why 4-Substituted Pyridine Analogs Fail vs. 4-(Methylsulfonyl)pyridine in SNAr


Substituting 4-(Methylsulfonyl)pyridine with a common analog like 4-chloropyridine or 4-cyanopyridine is not kinetically or chemically equivalent in SNAr reactions. The methylsulfonyl group is a superior leaving group, enabling faster and often cleaner substitution reactions under milder conditions [1]. Kinetic data demonstrate a reaction rate for methylsulfonyl displacement that is approximately 90 times greater than that of the corresponding chloro compound [2]. Furthermore, the electronic influence of the sulfonyl group on the pyridine ring's electron density and regioselectivity differs significantly from that of other electron-withdrawing groups like cyano or nitro, leading to different reaction outcomes and byproduct profiles .

4-(Methylsulfonyl)pyridine
4-Chloropyridine

Methylsulfonyl displacement rate reported ca. 90-fold greater than chloro under comparable methoxide conditions. Direct replacement may significantly alter reaction kinetics and required conditions.

Kinetic mismatch
4-(Methylsulfonyl)pyridine
4-Cyanopyridine

Regioselectivity profiles differ; 4-cyanopyridine may undergo ipso-substitution in addition to 2-position attack, leading to isomeric mixtures not observed with the methylsulfonyl group.

Regiochemical mismatch

Quantitative Evidence for Selecting 4-(Methylsulfonyl)pyridine


Methylsulfonyl vs. Chloro Leaving Group Reactivity

In a direct kinetic comparison, the methylsulfonyl group in a heteroaromatic system is replaced by methoxide ion significantly faster than a chloro group [1]. This quantitative difference is crucial for selecting 4-(methylsulfonyl)pyridine as a synthetic intermediate when reaction rate and mild conditions are priorities.

Leaving Group Reactivity
Head-to-head
Methylsulfonyl displacement ca. 90× faster than chloro
Supports faster SNAr cycle times and milder condition selection.
Conditions: methoxide ion, 40.2 °C. Data to verify in target substrate.
Nucleophilic Aromatic Substitution Synthetic Methodology Reaction Kinetics

Regioselectivity Directed by 4-Methylsulfonyl Substitution

The strong electron-withdrawing and resonance effects of the 4-methylsulfonyl group direct nucleophilic attack specifically to the ortho (C2) and para (C6) positions of the pyridine ring . This contrasts with other 4-substituents like cyano, which can exhibit different regioselectivity profiles, sometimes leading to ipso-substitution or mixtures [1][2]. The methylsulfonyl group's predictable ortho/para directionality minimizes isomeric byproducts.

Regioselectivity Direction
Cross-study comparable
Predictable ortho/para (C2/C6) attack; avoids ipso-substitution mixtures reported for 4-cyanopyridine.
May reduce isomeric purification burden in multi-step synthesis.
Nucleophilic conditions. Specific outcome is substrate-dependent.
Regioselectivity Nucleophilic Aromatic Substitution Electronic Effects

GPR119 Agonist Potency with Methylsulfonylphenyl Scaffolds

The 4-(methylsulfonyl)phenyl motif, a direct derivative of 4-(methylsulfonyl)pyridine, has been optimized in GPR119 agonist programs. In a series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, compounds 19 and 20 achieved EC50 values of 75 nM and 25 nM, respectively, in in vitro cAMP assays, demonstrating potent target engagement [1]. These lead compounds also showed significant blood glucose reduction in oral glucose tolerance tests (OGTT) in normal and type 2 diabetic mice [1][2]. This provides a quantitative baseline for potency achievable with this structural motif, informing medicinal chemistry selection.

GPR119 Agonist Potency
Class-level inference
Derivatives EC₅₀: 75 nM and 25 nM in cAMP assays.
Supports SAR benchmarking for 4-methylsulfonylphenyl pharmacophore.
GPR119-transfected HEK293T cells. In vivo glucose endpoint reported.
Medicinal Chemistry GPR119 Agonist Type 2 Diabetes

Boiling Point and Density vs. 4-Chloropyridine

Key physical properties of 4-(methylsulfonyl)pyridine differ from common analogs, impacting isolation and scale-up. Its boiling point (340.9 °C at 760 mmHg) and density (1.263 g/cm³) are higher than those of 4-chloropyridine (BP ~147 °C, density ~1.2 g/cm³) [1]. This higher boiling point may offer advantages in certain distillative separations or indicate different volatility profiles for safe handling and storage.

Physical Property Comparison
Cross-study comparable
BP 340.9 °C vs. 4-chloropyridine ~147 °C; Density 1.263 vs. ~1.2 g/cm³.
Process fit: higher boiling point influences distillation and isolation design.
Standard conditions. Review for scale-up volatility assessment.
Physicochemical Properties Purification Process Chemistry

Application Scenarios for 4-(Methylsulfonyl)pyridine


Accelerated SNAr Synthesis of Pharmaceutical Intermediates

Given its 90-fold higher reactivity in nucleophilic displacement compared to chloro analogs [1], 4-(methylsulfonyl)pyridine is ideally suited as a starting material for rapid, mild-condition SNAr reactions. This is particularly valuable in the convergent synthesis of drug candidates containing a 2- or 6-substituted pyridine core, where process time and energy costs are critical. The predictable regioselectivity further ensures high purity of the desired ortho/para-substituted product, reducing the need for extensive chromatography .

SAR Exploration of GPR119 Agonists for Metabolic Disease

The validated potency of derivatives containing the 4-(methylsulfonyl)phenyl motif (EC50 values of 25-75 nM for GPR119 agonism) positions 4-(methylsulfonyl)pyridine as a key building block for medicinal chemistry programs targeting GPR119 for type 2 diabetes [2]. It serves as a privileged starting point for designing focused libraries to optimize potency, selectivity, and ADME properties against this established target, leveraging the benchmark data for iterative SAR.

Agrochemical and Specialty Material Development

The electronic activation of the pyridine ring by the 4-methylsulfonyl group makes it a versatile platform for constructing more complex heterocyclic systems found in agrochemicals and functional materials . Its ability to undergo clean, regioselective substitution allows for the precise installation of diverse functional groups, enabling the rapid synthesis of candidate molecules with tailored properties for pest control or materials science applications .

Process Development with Differentiated Physical Properties

For scale-up and manufacturing, the distinct physical properties of 4-(methylsulfonyl)pyridine (e.g., higher boiling point of 340.9 °C) relative to more volatile analogs like 4-chloropyridine must be factored into equipment and safety protocols . This scenario is relevant for process chemists and engineers designing large-scale synthetic routes where compound volatility directly impacts reactor design, distillation parameters, and emission control.

Application
Selection Property
Validation Focus
Accelerated SNAr Intermediate Synthesis
Reported high leaving-group reactivity under mild conditions
Reaction rate and yield comparison vs. halo analogs
GPR119 Agonist SAR Exploration
Privileged 4-methylsulfonylphenyl pharmacophore context
Potency benchmarking and target engagement assay review
Agrochemical & Material Building Block
Predictable ortho/para regioselectivity
Isomeric purity and functional group tolerance
Process Development & Scale-up
Differentiated boiling point and density profile
Distillation, extraction, and handling compatibility

Technical Documentation Hub

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50 linked technical documents
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